3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride
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Overview
Description
3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H7BrClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of bromine, fluorine, and methyl groups on a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 3-Bromo-6-fluoro-2,4-dimethylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process also includes purification steps such as recrystallization and distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets include nucleophilic sites on organic molecules, leading to the formation of stable sulfonyl derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar structure but with different substitution pattern.
3-Bromo-2,6-difluorobenzaldehyde: Contains aldehyde group instead of sulfonyl chloride.
3-Bromo-6-fluoro-2,4-dimethylbenzene: Lacks the sulfonyl chloride group.
Uniqueness
3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO2S/c1-4-3-6(11)8(14(10,12)13)5(2)7(4)9/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECROJKJLBYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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